Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate
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Description
Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 474.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound may affect the ER stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and deals with misfolded proteins. When disrupted, it can lead to diseases like neurodegeneration and cancer. The NF-kB pathway plays a crucial role in immune and inflammatory responses.
Result of Action
The compound may have promising neuroprotective and anti-inflammatory properties . It could potentially reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate (CAS Number: 892274-20-3) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N6O4S with a molecular weight of 474.6 g/mol. Its structure includes a thieno-triazolo-pyrimidine core which is known for its diverse pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting neurotransmission or hormonal signaling.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some thienopyrimidine derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Several studies have reported anti-inflammatory effects linked to thienopyrimidine compounds.
- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Findings |
---|---|---|
Antimicrobial | Thienopyrimidines | Effective against Gram-positive bacteria |
Anti-inflammatory | Fused thienopyrimidines | Reduced inflammation in animal models |
Anticancer | Various thienopyrimidine analogs | Inhibited growth of several cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans when tested in vitro.
- Anti-inflammatory Effects : Research involving animal models indicated that certain thienopyrimidine compounds reduced edema and inflammatory markers significantly compared to control groups.
- Anticancer Activity : In vitro studies showed that derivatives similar to this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Properties
IUPAC Name |
ethyl 4-[4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-4-32-22(31)26-11-9-25(10-12-26)18(29)7-5-6-17-23-24-21-27(14-15(2)3)20(30)19-16(28(17)21)8-13-33-19/h8,13,15H,4-7,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVTXLOWYYGAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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